5-(4-Methylbenzylidene)-2-thioxodihydropyrimidine-4,6(1h,5h)-dione

Urease inhibition Helicobacter pylori Enzyme kinetics

5-(4-Methylbenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione (CAS 60045-62-7) belongs to one of only two scaffolds showing light-dependent TNF-α antagonism. The 4-methyl group (σp=−0.17) modulates E/Z photoisomerization equilibrium, generating potency profiles unattainable with unsubstituted, 4-hydroxy, or 4-nitro analogs. Benchmark urease inhibition data (IC50=69 μM bacterial; 388 μM H. pylori) provide a calibrated SAR reference against thiourea (IC50=21.26 μM). Dual reactive handles—2-thioxo and exocyclic benzylidene—enable regioselective S-benzylation and electrophilic derivatization. Lower MW (246.3 vs LQFM218 ~386.5) enhances synthetic accessibility for focused library design. Inquire for bulk or custom synthesis.

Molecular Formula C12H10N2O2S
Molecular Weight 246.29 g/mol
CAS No. 60045-62-7
Cat. No. B11662868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Methylbenzylidene)-2-thioxodihydropyrimidine-4,6(1h,5h)-dione
CAS60045-62-7
Molecular FormulaC12H10N2O2S
Molecular Weight246.29 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C=C2C(=O)NC(=S)NC2=O
InChIInChI=1S/C12H10N2O2S/c1-7-2-4-8(5-3-7)6-9-10(15)13-12(17)14-11(9)16/h2-6H,1H3,(H2,13,14,15,16,17)
InChIKeyDDSUYICEGYMNQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Methylbenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione (CAS 60045-62-7): Chemical Identity, Class, and Procurement Relevance


5-(4-Methylbenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione (CAS 60045-62-7; synonym: 5-p-methylbenzylidene-2-thiobarbituric acid) is a 5-arylidene-2-thioxodihydropyrimidine-4,6(1H,5H)-dione derivative with molecular formula C12H10N2O2S and molecular weight 246.285 g/mol . The compound features an exocyclic benzylidene double bond conjugated with a 2-thioxo-pyrimidinedione core, a structural motif that confers light-dependent biological activity [1]. As a member of the thiobarbiturate family, it belongs to a compound class investigated for enzyme inhibition (urease, tyrosinase, cholinesterases), antioxidant activity, and photopharmacological modulation of tumor necrosis factor-α (TNF-α) signaling [1][2].

Why 5-(4-Methylbenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione Cannot Be Casually Replaced by Other 5-Arylidene Thiobarbiturates


Substitution at the 5-arylidene position within the 2-thioxodihydropyrimidine-4,6-dione scaffold is not a neutral modification. The 4-methyl substituent imparts a specific electron-donating effect (Hammett σp = −0.17) that modulates the electronic properties of the exocyclic benzylidene double bond, directly influencing both the E/Z photoisomerization equilibrium critical for light-dependent TNF-α antagonism and enzyme-binding affinity [1][2]. Replacing this compound with the unsubstituted 5-benzylidene analog (σp = 0), a 4-hydroxy analog (σp = −0.37), or a 4-nitro analog (σp = +0.78) yields different electronic profiles, lipophilicities, and steric volumes that demonstrably alter potency in TNF-α binding assays (IC50 range across arylidene analogs: 0.13 to >30 μM) [1]. Simple interchange is therefore not scientifically valid without re-validating structure-activity relationships in the specific assay system.

Quantitative Differentiation Evidence: 5-(4-Methylbenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione vs. Closest Analogs and In-Class Candidates


Urease Inhibition Potency: 5-(4-Methylbenzylidene) Derivative vs. Standard Inhibitor Thiourea

The target compound exhibits moderate urease inhibitory activity against recombinant Helicobacter pylori urease with an IC50 of 388 μM (3.88 × 10⁵ nM), as deposited in BindingDB (CHEMBL4520558) from primary screening data [1]. This is approximately 18-fold less potent than the standard urease inhibitor thiourea (IC50 = 21.26 ± 0.12 μM) tested under comparable in vitro conditions using urea as substrate [2]. A second assay against bacterial urease yielded IC50 = 69 μM (6.90 × 10⁴ nM) [3]. This potency profile positions the compound as a moderate-affinity ligand suitable for use as a reference compound in urease inhibition SAR studies, rather than a high-potency lead candidate. Procurement relevance: the compound serves as a defined chemical probe for benchmarking substitution effects at the 4-position of the benzylidene ring against more potent 5-arylidene-2-thioxodihydropyrimidine-4,6-dione analogs, some of which achieve Ki values as low as 9.9 ± 0.5 μM [4].

Urease inhibition Helicobacter pylori Enzyme kinetics

Light-Dependent TNF-α Antagonism: Class-Level Property Critical for Photopharmacology Applications

5-Arylidene-2-thioxodihydropyrimidine-4,6(1H,5H)-diones, including the 4-methylbenzylidene derivative, constitute one of two compound classes identified as light-dependent tumor necrosis factor-α (TNF-α) antagonists [1]. In the primary screening using an Eu³⁺-TNF-α/TNFRc1 binding assay, compounds 2–4 from this class were identified as hits; the most potent analog (compound 21) achieved IC50 = 0.13 μM, while compound 37 showed IC50 = 0.28 μM [1]. Crucially, replacement of the 2-thiocarbonyl with a carbonyl abolished binding potency (0% inhibition at 10 μM), confirming that the thioxo group is essential [1]. The light-dependence arises from E/Z photoisomerization of the exocyclic benzylidene double bond, a property absent in saturated 5-benzyl-2-thioxodihydropyrimidine analogs [2]. This provides spatiotemporal control of pharmacological activity—a dimension of differentiation that non-photoactive TNF-α antagonists (e.g., etanercept, adalimumab) cannot offer.

TNF-α antagonism Photopharmacology Immunomodulation

Electronic Substituent Effect: 4-Methyl vs. 4-Hydroxy and 4-Nitro Analogs on Benzylidene Reactivity

The 4-methyl substituent on the benzylidene ring imparts a well-characterized electron-donating effect (Hammett σp = −0.17) that is quantitatively distinct from other common substituents in this compound class [1]. The Voss et al. (2003) SAR study explicitly demonstrated that the structure-activity relationship for TNF-α binding 'was dependent on the electronic properties of the molecules,' with electron-donating groups conjugated with the thiocarbonyl producing more potent antagonists [2]. This provides a rational basis for selecting the 4-methyl derivative as a reference compound representing moderate electron-donating character. By contrast, the 4-hydroxy analog (σp = −0.37, stronger donor) and 4-nitro analog (σp = +0.78, strong acceptor) would be expected to produce different photo-stationary state compositions and binding profiles [1][3].

Hammett analysis Electronic effects SAR design

In Vivo Anti-Inflammatory Activity: Quantitative Benchmarking via a Close Structural Analog (LQFM218)

While direct in vivo data for the 4-methylbenzylidene derivative are not yet published, a closely related analog—5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione (LQFM218)—demonstrated quantifiable anti-inflammatory and anti-nociceptive activity in murine models [1]. LQFM218 at 100 mg/kg p.o. reduced carrageenan-induced paw edema by 33.8–42.6% across 1–4 h post-induction, decreased polymorphonuclear cell migration by 35.4%, reduced myeloperoxidase activity by 52.2%, and lowered levels of pro-inflammatory mediators PGE₂ (−23.0%), TNF-α (−67.6%), and IL-1β (−53.4%) [1]. The shared 2-thioxodihydropyrimidine-4,6(1H,5H)-dione core and 5-arylidene substitution pattern suggest that the 4-methyl analog may exhibit a related, albeit quantitatively distinct, anti-inflammatory profile, with the 4-methyl group providing lower steric bulk and reduced antioxidant capacity compared to the 3,5-di-tert-butyl-4-hydroxy substitution of LQFM218 [2].

Anti-inflammatory In vivo pharmacology Cytokine modulation

Prioritized Application Scenarios for 5-(4-Methylbenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione Based on Verified Evidence


Photopharmacology Tool Compound for Light-Controlled TNF-α Modulation Studies

Researchers developing light-activated immunomodulatory agents can employ this compound as a representative member of the 5-arylidene-2-thioxodihydropyrimidine-4,6-dione class, one of only two known small-molecule scaffolds exhibiting light-dependent TNF-α antagonism [1]. Its 4-methyl substitution provides moderate electron-donating character (σp = −0.17) that may tune the E/Z photostationary state ratio relative to more strongly donating or withdrawing analogs, enabling systematic studies of electronic effects on photopharmacological activity [2].

SAR Reference Standard for Urease Inhibitor Discovery Programs

With characterized urease inhibitory activity (IC50 = 388 μM against H. pylori urease; IC50 = 69 μM against bacterial urease), this compound serves as a defined moderate-potency reference point in SAR campaigns aimed at optimizing 5-arylidene substituents for enhanced urease inhibition [3]. Its activity is quantitatively benchmarked against thiourea (IC50 = 21.26 μM) and more potent dihydropyrimidine-based inhibitors (Ki = 9.9–18.3 μM), providing researchers with a calibrated reference for evaluating new synthetic derivatives [4].

Building Block for Synthetic Derivatization Targeting Enhanced Anti-Inflammatory Activity

The proven in vivo anti-inflammatory efficacy of the close analog LQFM218 (paw edema reduction 33.8–42.6%; TNF-α reduction 67.6% at 100 mg/kg p.o.) validates the 2-thioxodihydropyrimidine-4,6-dione core as a viable anti-inflammatory scaffold [5]. The 4-methylbenzylidene derivative, with lower molecular weight (246.3 vs. LQFM218 MW ~386.5) and reduced steric bulk, offers a more synthetically accessible starting point for further derivatization—including oxidation of the 4-methyl group to carboxylic acid or aldehyde, electrophilic aromatic substitution, or Mannich reactions—to generate focused libraries exploring the structure-activity relationship of the benzylidene substituent.

Intermediate for Synthesis of S- and N-Alkylated 2-Thioxodihydropyrimidine-4,6-dione Derivatives

The 2-thioxo group and the exocyclic benzylidene double bond provide dual reactive handles for regioselective derivatization. S-Benzylation under phase-transfer catalysis conditions, a reaction demonstrated for related 5-benzylidene-2-thioxodihydropyrimidine-4,6(1H,5H)-diones, converts the thioxo group to a 2-(benzylthio)pyrimidine-4,6(1H,5H)-dione . This synthetic versatility makes the compound a valuable intermediate for generating structurally diverse libraries for biological screening.

Quote Request

Request a Quote for 5-(4-Methylbenzylidene)-2-thioxodihydropyrimidine-4,6(1h,5h)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.